molecular formula C14H12F3N B7845862 3'-(Trifluoromethyl)-biphenyl-3-methanamine CAS No. 472964-39-9

3'-(Trifluoromethyl)-biphenyl-3-methanamine

Cat. No. B7845862
CAS RN: 472964-39-9
M. Wt: 251.25 g/mol
InChI Key: AVNTZEXLIDRINJ-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

Various methods exist to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .


Physical And Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . It also enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary depending on the specific compound and its application. For example, Fenfluramine, a drug containing a trifluoromethyl group, acts as a serotonin releasing agent, agonist of the serotonin 5-HT2 receptors, and σ1 receptor positive modulator .

Safety and Hazards

Safety data sheets indicate that trifluoromethyl-containing compounds can be flammable and may cause skin and eye irritation, as well as respiratory irritation . They should be handled with appropriate personal protective equipment and in well-ventilated areas .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is an active area of research . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are expected to lead to many novel applications of trifluoromethylpyridine .

properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNTZEXLIDRINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232784
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Trifluoromethyl)-biphenyl-3-methanamine

CAS RN

472964-39-9
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472964-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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